(3S,4R)-1-(3-hydroxy-4-methylbenzoyl)-4-phenylpyrrolidine-3-carboxylic acid
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Overview
Description
(3S,4R)-1-(3-hydroxy-4-methylbenzoyl)-4-phenylpyrrolidine-3-carboxylic acid is a chiral compound with significant potential in various scientific fields. This compound features a pyrrolidine ring substituted with a hydroxy-methylbenzoyl group and a phenyl group, making it a unique structure with diverse chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3S,4R)-1-(3-hydroxy-4-methylbenzoyl)-4-phenylpyrrolidine-3-carboxylic acid typically involves multi-step organic reactions. One common method includes the alkylation of a lithiated intermediate followed by reduction and rearrangement to generate the desired product . The key steps involve:
Alkylation: Introduction of a chiral methyl group by alkylation of a lithiated intermediate.
Reduction: Reduction of the intermediate to form a benzyl-protected piperidine.
Rearrangement: Rearrangement to generate the final product.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the principles of green chemistry, such as using environmentally benign solvents and catalysts, are often applied to optimize the synthesis process .
Chemical Reactions Analysis
Types of Reactions
(3S,4R)-1-(3-hydroxy-4-methylbenzoyl)-4-phenylpyrrolidine-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine (Br₂) and nitric acid (HNO₃).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group yields a ketone, while reduction of the carbonyl group forms an alcohol.
Scientific Research Applications
(3S,4R)-1-(3-hydroxy-4-methylbenzoyl)-4-phenylpyrrolidine-3-carboxylic acid has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a chiral ligand in asymmetric catalysis.
Biology: Investigated for its potential as a bioactive molecule in drug discovery.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (3S,4R)-1-(3-hydroxy-4-methylbenzoyl)-4-phenylpyrrolidine-3-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular processes .
Comparison with Similar Compounds
Similar Compounds
- (3S)-3-Hydroxy-4-methylhexanoic acid
- 4-Hydroxy-3-methoxybenzaldehyde
Uniqueness
(3S,4R)-1-(3-hydroxy-4-methylbenzoyl)-4-phenylpyrrolidine-3-carboxylic acid is unique due to its specific chiral configuration and the presence of both hydroxy and phenyl groups. This combination of features imparts distinct chemical and biological properties, making it valuable for various applications .
Properties
IUPAC Name |
(3S,4R)-1-(3-hydroxy-4-methylbenzoyl)-4-phenylpyrrolidine-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19NO4/c1-12-7-8-14(9-17(12)21)18(22)20-10-15(16(11-20)19(23)24)13-5-3-2-4-6-13/h2-9,15-16,21H,10-11H2,1H3,(H,23,24)/t15-,16+/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AUNBIVCPBAUXME-JKSUJKDBSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)N2CC(C(C2)C(=O)O)C3=CC=CC=C3)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=C(C=C1)C(=O)N2C[C@H]([C@@H](C2)C(=O)O)C3=CC=CC=C3)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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